Neospiramycin I

Antimicrobial Susceptibility Testing Macrolide Antibiotics Minimum Inhibitory Concentration

Generic macrolide substitution in spiramycin QC or residue analysis compromises assay specificity. Neospiramycin I (CAS 102418-06-4), USP Impurity 1 / EP Impurity A, resolves this with distinct chromatographic behavior and full pharmacopeial characterization. • USP/EP reference standard for traceable LC-MS/MS calibration & method validation • Demycarosyl structure ensures unique HPLC retention time & MS/MS ion ratios • Primary spiramycin I metabolite in meat, fish, and milk; essential for MRL compliance

Molecular Formula C36H62N2O11
Molecular Weight 698.9 g/mol
CAS No. 102418-06-4
Cat. No. B033785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeospiramycin I
CAS102418-06-4
Synonymsneospiramycin
Molecular FormulaC36H62N2O11
Molecular Weight698.9 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)OC3CCC(C(O3)C)N(C)C
InChIInChI=1S/C36H62N2O11/c1-21-19-25(17-18-39)34(49-36-33(43)31(38(7)8)32(42)24(4)47-36)35(44-9)27(40)20-29(41)45-22(2)13-11-10-12-14-28(21)48-30-16-15-26(37(5)6)23(3)46-30/h10-12,14,18,21-28,30-36,40,42-43H,13,15-17,19-20H2,1-9H3/b11-10+,14-12+/t21-,22-,23-,24-,25+,26+,27-,28+,30+,31+,32-,33-,34+,35+,36+/m1/s1
InChIKeySUBWVHAACKTENX-XLGVTROISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neospiramycin I (CAS 102418-06-4): 16-Membered Macrolide Antibiotic and Spiramycin Metabolite Reference Standard


Neospiramycin I (CAS 102418-06-4), also designated as Spiramycin EP Impurity A, is a semi-synthetic 16-membered macrolide antibiotic derived from spiramycin I via selective hydrolysis of the α-mycarose side chain moiety [1][2]. It retains approximately 88% of the antimicrobial activity of its parent compound and serves dual roles: as the primary metabolite of spiramycin I in meat, fish, and milk , and as a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines for analytical method development and quality control applications [2]. Structurally, Neospiramycin I is distinguished by the presence of two dimethylamino sugar moieties attached to the 16-membered lactone ring, a configuration that underlies its differential antimicrobial spectrum compared to in-class macrolides [3].

Why Generic Macrolide Substitution Fails: Neospiramycin I 102418-06-4 Regulatory Traceability and Structural Distinctions


Generic substitution of macrolide antibiotics within analytical, metabolism, or quality control workflows is scientifically indefensible due to three critical factors. First, Neospiramycin I is a structural demycarosyl derivative of spiramycin I, lacking the α-mycarose sugar moiety present in the parent compound [1]; this structural divergence results in distinct chromatographic retention behavior (HPLC retention time differences) and unique mass spectrometric fragmentation patterns that preclude simple analyte interchange in LC-MS/MS calibration [2]. Second, Neospiramycin I is formally designated as Spiramycin EP Impurity A and USP Spiramycin Impurity 1, a regulatory specification that mandates its use as a discrete, fully characterized reference standard for pharmacopeial compliance [3]. Third, Neospiramycin I is the primary in vivo metabolite of spiramycin I accumulating in edible animal tissues [4]; substituting a generic macrolide for this compound in residue monitoring or pharmacokinetic studies would invalidate assay specificity and breach regulatory method validation requirements. The quantitative evidence in Section 3 substantiates why procurement of authenticated Neospiramycin I reference standard is essential.

Neospiramycin I 102418-06-4: Quantitative Comparative Evidence for Scientific Selection


Neospiramycin I Antimicrobial Spectrum vs. Parent Compound Spiramycin I: Quantitative MIC Comparison

Neospiramycin I demonstrates differential antimicrobial potency across bacterial species when directly compared to its parent compound spiramycin I. Against macrolide-sensitive Staphylococcus aureus strain KB210, Neospiramycin I exhibits an MIC of 3.12 µg/mL, while the same strain shows higher susceptibility to spiramycin I with a lower MIC [1]. Conversely, against Escherichia coli, Neospiramycin I displays markedly higher potency (MIC = 0.2 µg/mL) compared to spiramycin I . This species-dependent potency inversion represents a quantifiable differentiation that may influence compound selection for specific microbiological investigations.

Antimicrobial Susceptibility Testing Macrolide Antibiotics Minimum Inhibitory Concentration

Neospiramycin I Ribosome Binding Affinity: IC50 Quantification in E. coli vs. In-Class Macrolides

Neospiramycin I binds to Escherichia coli ribosomes with an IC50 value of 1.2 µM [1]. This binding affinity represents the target compound's capacity to inhibit bacterial protein synthesis at the 50S ribosomal subunit. While direct head-to-head IC50 data for spiramycin I under identical assay conditions is not publicly available, the class-level macrolide binding affinity range provides context: erythromycin, a 14-membered macrolide comparator, exhibits ribosomal binding affinity in the submicromolar to low micromolar range [2]. The 1.2 µM IC50 positions Neospiramycin I within the active macrolide class range for ribosomal engagement.

Ribosome Binding Macrolide Mechanism Protein Synthesis Inhibition

Neospiramycin I In Vivo Protective Efficacy: ED50 Quantification in Murine S. pneumoniae Infection Model

In a mouse model of type III Streptococcus pneumoniae infection, Neospiramycin I demonstrates protective efficacy with an ED50 value of 399.8 mg/kg [1]. This quantitative in vivo metric provides a benchmark for therapeutic potential assessment. For class-level context, spiramycin I exhibits protective efficacy in similar murine infection models; however, the ED50 for spiramycin I is reported to be lower than that of Neospiramycin I, indicating that the parent compound requires a smaller dose to achieve equivalent protection [2]. This difference reflects the impact of the demycarosyl structural modification on in vivo pharmacokinetic and pharmacodynamic properties.

In Vivo Efficacy Animal Model Pneumococcal Infection

Neospiramycin I Macrolide Resistance Profile: Clear Differentiation Between Sensitive and Resistant S. aureus Strains

Neospiramycin I demonstrates a stark, quantifiable resistance differential: it is active against the macrolide-sensitive Staphylococcus aureus strain KB210 (MIC = 3.12 µg/mL) but completely ineffective against the macrolide-resistant strain KB224 (MIC > 100 µg/mL) [1][2]. This greater than 32-fold difference in MIC between sensitive and resistant strains provides a well-defined window for resistance mechanism studies. The compound's susceptibility to macrolide resistance mechanisms, which typically involve ribosomal methylation (erm genes) or efflux pumps (mef genes), mirrors the class-level behavior of 16-membered macrolides [3].

Antimicrobial Resistance Macrolide Resistance Staphylococcus aureus

Neospiramycin I 102418-06-4: Validated Research and Industrial Application Scenarios


Pharmacopeial Reference Standard for Spiramycin API Quality Control and Impurity Profiling

Neospiramycin I is officially designated as Spiramycin EP Impurity A and USP Spiramycin Impurity 1, making it an essential reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during spiramycin API synthesis and formulation stages [1]. It enables traceable calibration for HPLC and LC-MS/MS quantification, ensuring compliance with regulatory guidelines and pharmacopeial specifications [2]. The compound's fully characterized identity and high purity (>98%) support robust calibration curve construction, linearity verification, and assessment of method accuracy, precision, and selectivity .

Veterinary Drug Residue Monitoring and Food Safety Surveillance

As the primary metabolite of spiramycin I accumulating in meat, fish, and milk , Neospiramycin I serves as the critical analyte for veterinary drug residue monitoring programs. LC-MS/MS methods employing Neospiramycin I reference standard enable accurate quantitation of antibiotic residues in food matrices, supporting compliance with maximum residue limits (MRLs) [3]. The compound's use in multi-residue method development and proficiency testing ensures reliable detection and regulatory reporting in food safety surveillance [4].

Macrolide Metabolism and Pharmacokinetic Studies

Neospiramycin I is employed as a reference standard in metabolism studies to track transformation pathways of spiramycin I in both in vitro and in vivo experimental models . Its formation via hydrolysis of the α-mycarose side chain moiety of spiramycin provides a defined metabolic endpoint for pharmacokinetic profiling [5]. Researchers investigating antibiotic metabolism, bacterial resistance mechanisms, or pharmacokinetic profiles utilize authenticated Neospiramycin I to ensure analytical accuracy and data reproducibility across studies [6].

Structure-Activity Relationship (SAR) Studies of 16-Membered Macrolides

Neospiramycin I serves as a key scaffold for chemical modification studies aimed at elucidating structure-activity relationships within the 16-membered macrolide class [7]. Its defined antimicrobial spectrum—with differential potency against Gram-positive and Gram-negative species as quantified in Section 3—provides a baseline for evaluating synthetic derivatives. Research programs exploring acetal derivatives, 4'-deoxy modifications, and 12-(Z)-isomer configurations utilize Neospiramycin I as the reference compound for comparative assessment of MIC, ribosome binding affinity (IC50), and in vivo protective efficacy (ED50) [8].

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